molecular formula C11H16N2O3S B14838407 N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide

Katalognummer: B14838407
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: MJPZAZYEUUMAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide functional group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. For instance, the reaction of methanesulfonyl chloride with 5-cyclopropoxy-4-ethylpyridin-3-amine in the presence of a base such as pyridine can yield the desired sulfonamide . The reaction is generally carried out under mild conditions, often at room temperature, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-4-ethylpyridin-3-YL)methanesulfonamide is unique due to its specific structural configuration, which can result in distinct biological and chemical properties.

Eigenschaften

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

N-(5-cyclopropyloxy-4-ethylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-9-10(13-17(2,14)15)6-12-7-11(9)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3

InChI-Schlüssel

MJPZAZYEUUMAGL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.